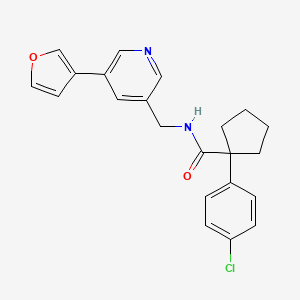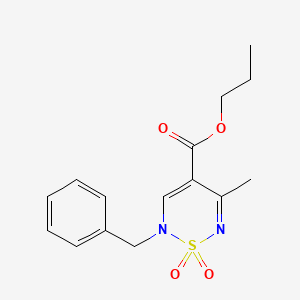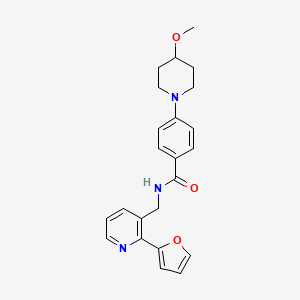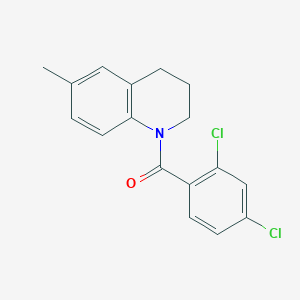![molecular formula C12H12ClI B2419115 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-53-6](/img/structure/B2419115.png)
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts significant rigidity and stability. The compound’s structure includes a bicyclo[1.1.1]pentane core substituted with a 3-chloro-4-methylphenyl group and an iodine atom. This combination of substituents makes it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Substitution Reactions: The [1.1.1]propellane is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl group and the iodine atom.
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions.
Radical Reactions: Due to the presence of the bicyclo[1.1.1]pentane core, the compound can participate in radical reactions, which can lead to the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The rigidity and stability of the bicyclo[1.1.1]pentane core make the compound useful in the development of molecular rods, molecular rotors, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme-substrate interactions and receptor-ligand binding.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with enzymes, receptors, and other biomolecules. The presence of the 3-chloro-4-methylphenyl group and the iodine atom can further modulate these interactions by providing additional binding sites and electronic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms instead of one, which can lead to different reactivity and binding properties.
1-Chlorobicyclo[1.1.1]pentane: This compound lacks the phenyl group, making it less bulky and potentially less selective in its interactions.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its electronic properties and reactivity.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClI/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRVNCACPJRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B2419037.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2419038.png)
![3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide](/img/structure/B2419039.png)

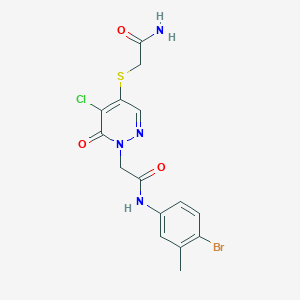

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)
